molecular formula C12H14O4 B8549354 3-Allyloxy-5-methoxybenzoic acid methyl ester

3-Allyloxy-5-methoxybenzoic acid methyl ester

Cat. No. B8549354
M. Wt: 222.24 g/mol
InChI Key: BHURLNKHEWXKHQ-UHFFFAOYSA-N
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Patent
US03935236

Procedure details

3-Hydroxy-5-methoxybenzoic acid methyl ester is reacted with allyl bromide in the presence of potassium carbonate to give 3-allyloxy-5-methoxybenzoic acid methyl ester. B.p. 128°-30°C/0.4 mmHg. The ester is hydrolized to the corresponding acid with 20% potassium hydroxide in aqueous ethanol. The acid (m.p. 85°-7°C) when heated for 2 hours at 230°C undergoes Claisen rearrangement and cyclization to the title compound which melts at 195°-7°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([OH:12])[CH:5]=1.[CH2:14](Br)[CH:15]=[CH2:16].C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH2:16][CH:15]=[CH2:14])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OC)OCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.